molecular formula C17H16O4 B1607630 Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate CAS No. 85604-75-7

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate

Cat. No.: B1607630
CAS No.: 85604-75-7
M. Wt: 284.31 g/mol
InChI Key: AEIZQJLRPXGVBX-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (CAS Number: 85604-75-7) is a synthetic benzoate ester of interest in chemical and pharmaceutical research. This compound features a benzophenone core structure, where a methyl benzoate group is linked to a 4-hydroxy-3,5-dimethylphenyl group via a ketone bridge. Its molecular formula is C 17 H 16 O 4 and it has a molecular weight of 284.31 g/mol . This structural motif is significant in medicinal chemistry, as similar benzoyl benzoate derivatives are frequently explored for their biological activities and are used as key intermediates in synthesizing more complex molecules . Researchers value it as a potential building block in organic synthesis. The presence of multiple functional groups, including the ester, ketone, and phenolic hydroxyl, makes it a versatile substrate for further chemical modifications and structure-activity relationship (SAR) studies . This product is supplied for non-human research applications only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-10-8-12(9-11(2)15(10)18)16(19)13-6-4-5-7-14(13)17(20)21-3/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIZQJLRPXGVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379237
Record name methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85604-75-7
Record name methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This method employs a Friedel-Crafts acylation to introduce the benzoyl group to the aromatic ring. Key steps include:

  • Activation of the carboxylic acid :
    • 4-Hydroxy-3,5-dimethylbenzoic acid is treated with oxalyl chloride in dichloromethane (DCM) to form the acyl chloride intermediate.
    • Reagents : Oxalyl chloride, catalytic DMF.
    • Conditions : 0°C to room temperature, 1 hour.

Yield : 46–58%.

Critical Parameters

  • Solvent : Excess dichloromethane or toluene.
  • Workup : Acidification (pH 5–6) followed by extraction with ethyl acetate.

Alkylation-Esterification Sequential Method

Method Overview

This two-step process involves alkylation of a phenolic hydroxyl group followed by esterification:

  • Alkylation :
    • 2,4-Dihydroxy-3,5-dimethylbenzoic acid is treated with benzyl bromide or methyl iodide in acetone or DMF.
    • Base : K₂CO₃ (3 equivalents).
    • Conditions : 50°C for 9–10 hours.
  • Esterification :
    • The alkylated intermediate is esterified using dimethyl sulfate in acetone or ethyl methyl ketone.
    • Base : K₂CO₃ or NaHCO₃.
    • Conditions : 50–70°C for 6–8 hours.

Yield : 63–88%.

Catalytic Hydrogenation of Benzoyl Precursors

Method Overview

A benzoyl group is reduced to a benzyl group via hydrogenation:

  • Hydrogenation :
    • Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate is dissolved in ethanol and subjected to H₂ gas in the presence of Pd/C.
    • Catalyst : 10% Pd/C (10 wt% of substrate).
    • Conditions : Room temperature, 4 hours.

Yield : 73–89%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Citations
Friedel-Crafts Acylation High regioselectivity Requires strong acids (TfOH) 46–58%
Alkylation-Esterification Mild conditions, scalable Multi-step purification required 63–88%
Catalytic Hydrogenation Retains aromatic substitution pattern Requires specialized equipment (H₂ gas) 73–89%

Key Synthetic Challenges

  • Steric hindrance : The 3,5-dimethyl substituents on the aromatic ring complicate acylation and alkylation reactions.
  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are required for homogeneous reaction mixtures.
  • Byproduct formation : Over-alkylation or decomposition occurs if reaction temperatures exceed 70°C.

Optimization Strategies

Applications in Drug Synthesis

This compound serves as a precursor to anticancer agents (e.g., TU3) and polymer building blocks. Its benzoyl and ester functionalities enable further functionalization via:

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.98 (d, 2H, J = 8 Hz), 7.26 (d, 2H, J = 8 Hz), 6.79 (s, 2H), 3.92 (s, 3H), 2.23 (s, 6H).
  • Melting point : 161.7–162.7°C (methanol recrystallization).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

  • Oxidation : The hydroxy group can be oxidized to a carbonyl group.
  • Reduction : The ester group can be reduced to an alcohol.
  • Substitution Reactions : The hydroxy group can participate in nucleophilic substitution reactions.

These reactions allow for the development of new compounds with potentially useful properties.

Research has indicated that this compound possesses biological activities that warrant further investigation:

  • Antimicrobial Properties : Studies have shown potential antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
PathogenActivity TypeReference
S. aureusAntibacterial
E. coliAntibacterial
C. albicansAntifungal

Medicinal Chemistry

The compound is being explored for its potential use in drug development due to its unique chemical structure. Its interactions with biological molecules may lead to the modulation of various biochemical pathways:

  • Mechanism of Action : The hydroxy group can form hydrogen bonds with biological targets, influencing their activity. The benzoyl group may interact with enzymes and receptors, modulating their function.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

  • Cosmetics : As an ingredient in formulations due to its potential antioxidant properties.
  • Agriculture : As a component in formulations aimed at pest control due to its antimicrobial properties.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various compounds related to this compound. The results indicated significant free radical scavenging activity, suggesting its potential use as an antioxidant agent in food and cosmetic applications .

Antimicrobial Evaluation

In another investigation focusing on the antimicrobial efficacy of related compounds, this compound demonstrated notable activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESBL-producing bacteria . This highlights its potential role as a lead compound in the development of new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzoyl group can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Piperazinyl Quinoline-Benzoate Derivatives (C1–C7)

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and its halogen-substituted analogs (C2–C7) share a benzoate ester backbone but incorporate quinoline-piperazinyl groups. Key differences include:

  • Substituent Effects: The target compound’s hydroxy and dimethyl groups enhance polarity compared to the halogenated (e.g., bromo, chloro) or methoxy groups in C1–C5.
  • Biological Relevance: Quinoline derivatives (C1–C7) are often explored for antimicrobial or anticancer activity due to their planar aromatic systems, whereas the hydroxy-dimethylbenzoyl group in the target compound may favor antioxidant or herbicidal applications .

Table 1: Comparison of Physicochemical Properties

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Applications
Target Compound C₁₇H₁₆O₅ 4-OH, 3,5-(CH₃)₂ 300.3 (calc.) Potential herbicide intermediate (inferred)
C1 (from ) C₂₆H₂₃N₃O₃ Quinoline-piperazinyl 425.5 Antimicrobial research
Sulfometuron methyl () C₁₄H₁₅N₅O₆S Pyrimidinyl-sulfonylurea 381.4 Herbicide

Sulfonylurea-Based Benzoates (Herbicides)

Compounds like bensulfuron-methyl and primisulfuron-methyl () feature sulfonylurea bridges linked to pyrimidine rings. Contrasts with the target compound include:

  • Mechanism of Action : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a target absent in the hydroxy-dimethylbenzoyl structure.

Hydrolyzable Benzoate Esters ()

Methyl 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate () undergoes base-catalyzed hydrolysis to carboxylic acids. Similarly, the target compound’s ester group can likely be hydrolyzed to 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid under alkaline conditions, enhancing its utility as a synthetic intermediate .

Crystallographic and Conformational Analysis

The crystal structure of Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate () reveals intramolecular hydrogen bonding (N–H···O) and planar aromatic systems. By comparison, the target compound’s hydroxyl group may form stronger intermolecular hydrogen bonds (O–H···O), influencing crystallinity and melting behavior .

Biological Activity

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (CAS No: 85604-75-7) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C17H16O4C_{17}H_{16}O_{4}. Its structure includes a hydroxy group that can form hydrogen bonds and a benzoyl moiety that may interact with various biological targets, including enzymes and receptors .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group enhances its binding capacity through hydrogen bonding, which influences the activity of various biomolecules. The benzoyl group facilitates interactions with enzymes and receptors, potentially modulating their functions.

Antitumor Activity

Several studies have investigated the antitumor effects of this compound:

  • In vitro Studies : The compound exhibited weak antitumor activity against various cell lines, including Vero, MCF-7, and KB cells, with IC50_{50} values ranging from 45 to 114 µM .
  • Mechanism : Its antitumor effects may be linked to glyoxalase inhibition, as indicated by its activity against Yoshida sarcoma cells with an ID50_{50} value of 85 µg/mL in vitro .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties:

  • Inhibition Studies : It showed significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values ranged from 3.27 to 6.55 µg/mL for different strains .
  • Comparative Efficacy : Its antimicrobial potency was compared favorably against standard antibiotics like ampicillin and ketoconazole .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties:

  • DPPH Method : In studies using the DPPH assay, the compound exhibited good free radical scavenging activity, suggesting its potential as an antioxidant agent .

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that while this compound had modest antitumor effects in vitro, it was less effective in vivo against certain cancer models. This discrepancy highlights the need for further investigation into its pharmacokinetics and bioavailability .
  • Antimicrobial Testing : In a comparative analysis with other compounds, this compound showed superior activity against MRSA strains compared to traditional antibiotics. This finding suggests potential applications in treating antibiotic-resistant infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} / MIC
This compoundStructureWeak antitumor; significant antimicrobialIC50_{50}: 45–114 µM; MIC: 3.27–6.55 µg/mL
Methyl 2,4-dihydroxy-3,6-dimethylbenzoateStructureModerate antitumor; moderate antimicrobialIC50_{50}: Varies
Methyl 4-hydroxy-3,5-dimethoxybenzoateStructureWeak antitumor; weak antimicrobialIC50_{50}: Varies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate, and what critical parameters influence yield?

  • Methodological Answer : Synthesis often involves coupling reactions, such as triazine-mediated protocols. For instance, triazine derivatives (e.g., 2,4,6-trichlorotriazine) can react with phenolic intermediates under controlled temperatures (e.g., 45°C) to form the benzoyl ester linkage . Key parameters include:

  • Temperature : Elevated temperatures accelerate reaction kinetics but may reduce selectivity.
  • Catalyst : Use of mild bases (e.g., triethylamine) to stabilize intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOH gradients) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic proton environments and ester carbonyl signals (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d6) .
  • FTIR : Confirms hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) functionalities.
  • Melting Point : Sharp melting ranges (e.g., 217.5–220°C) indicate purity .

Q. What are the solubility profiles of this compound in common organic solvents, and how do they affect reaction design?

  • Methodological Answer :

  • High Solubility : Polar aprotic solvents (DMSO, DMF) facilitate reactions requiring homogeneous conditions.
  • Low Solubility : Hexane/EtOH mixtures are ideal for recrystallization .
  • Impact on Reactions : Solvent choice affects reaction rates (e.g., DMSO enhances nucleophilic substitutions) and purification efficiency.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Keep in sealed containers at room temperature, away from humidity .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the benzoylation step of this compound synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive hydroxyl groups (e.g., silylation) to direct benzoylation to the desired position.
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and enhance selectivity .
  • Monitoring : Real-time HPLC analysis (C18 columns, UV detection) tracks regiochemical outcomes .

Q. What contradictory findings exist regarding the stability of this compound under varying pH conditions, and how can they be reconciled?

  • Methodological Answer :

  • Acidic Conditions : Hydrolysis of the ester bond occurs below pH 3, generating free benzoic acid derivatives.
  • Neutral/Alkaline Conditions : Stable in buffers (pH 6–8), but prolonged exposure to alkaline media (pH > 10) degrades the benzoyl group.
  • Resolution : Use phosphate-buffered systems (pH 7.4) for biological assays to minimize decomposition .

Q. What methodological approaches are recommended for elucidating the metabolic pathways of this compound in in vitro models?

  • Methodological Answer :

  • Radiolabeling : Incorporate ¹⁴C isotopes at the methyl ester group to track metabolites.
  • LC-MS/MS : Identifies phase I (hydrolysis) and phase II (glucuronidation) metabolites using collision-induced dissociation .
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify key metabolic enzymes .

Q. How does the electronic configuration of substituents on the benzoyl group influence the compound's bioactivity in antimicrobial assays?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Enhance antimicrobial activity by increasing electrophilicity (e.g., –NO₂, –CF₃ analogs in pesticide derivatives ).
  • Electron-Donating Groups (EDGs) : Reduce activity but improve solubility (e.g., –OCH₃ derivatives).
  • SAR Optimization : Balance lipophilicity (logP) and electronic effects using Hammett constants to design analogs with improved potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Reactant of Route 2
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Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate

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